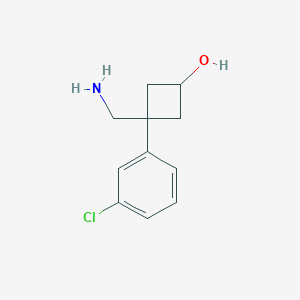
Methyl 4-(3-hydroxybutyl)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 4-(3-hydroxybutyl)benzoate is an organic compound with the molecular formula C12H16O3. It is a derivative of benzoic acid and is characterized by the presence of a hydroxybutyl group attached to the benzene ring. This compound is known for its applications in various fields, including chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 4-(3-hydroxybutyl)benzoate can be synthesized through an esterification reaction. The process involves the reaction of benzoic acid with 3-hydroxybutanol in the presence of an acidic catalyst such as sulfuric acid or phosphoric acid . The reaction typically occurs under reflux conditions to ensure complete conversion of the reactants to the desired ester product.
Industrial Production Methods
In an industrial setting, the production of this compound follows a similar esterification process but on a larger scale. The reaction is carried out in large reactors with continuous stirring and temperature control to optimize yield and purity. The product is then purified through distillation or recrystallization to remove any impurities.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(3-hydroxybutyl)benzoate undergoes various chemical reactions, including:
Oxidation: The hydroxybutyl group can be oxidized to form a carboxylic acid group.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like nitric acid (HNO3) for nitration or sulfuric acid (H2SO4) for sulfonation.
Major Products Formed
Oxidation: The major product is 4-(3-carboxybutyl)benzoic acid.
Reduction: The major product is 4-(3-hydroxybutyl)benzyl alcohol.
Substitution: Products vary depending on the substituent introduced, such as nitro or sulfonic acid groups.
Scientific Research Applications
Methyl 4-(3-hydroxybutyl)benzoate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Biology: It serves as a model compound for studying ester hydrolysis and enzyme-catalyzed reactions.
Medicine: It is investigated for its potential use in drug delivery systems due to its ester linkage, which can be hydrolyzed in the body.
Industry: It is used as a fragrance ingredient in perfumes and as a plasticizer in polymer production.
Mechanism of Action
The mechanism of action of Methyl 4-(3-hydroxybutyl)benzoate involves its interaction with various molecular targets. In biological systems, the ester linkage can be hydrolyzed by esterases, releasing the active hydroxybutylbenzoic acid. This compound can then interact with cellular pathways, potentially affecting enzyme activity and gene expression .
Comparison with Similar Compounds
Similar Compounds
- Methyl 4-(4-hydroxybutyl)benzoate
- Butylparaben (Butyl 4-hydroxybenzoate)
- Ethylparaben (Ethyl 4-hydroxybenzoate)
- Propylparaben (Propyl 4-hydroxybenzoate)
Uniqueness
Methyl 4-(3-hydroxybutyl)benzoate is unique due to the specific position of the hydroxybutyl group on the benzene ring. This structural difference can influence its reactivity and interactions with other molecules, making it distinct from other similar compounds .
Properties
Molecular Formula |
C12H16O3 |
|---|---|
Molecular Weight |
208.25 g/mol |
IUPAC Name |
methyl 4-(3-hydroxybutyl)benzoate |
InChI |
InChI=1S/C12H16O3/c1-9(13)3-4-10-5-7-11(8-6-10)12(14)15-2/h5-9,13H,3-4H2,1-2H3 |
InChI Key |
DFXGVSBPDCDFIM-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCC1=CC=C(C=C1)C(=O)OC)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


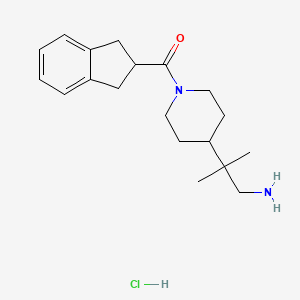

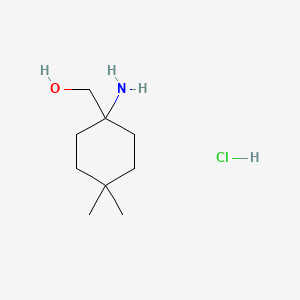
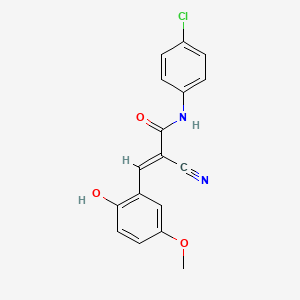

![3-(1H-pyrazolo[3,4-b]pyridin-1-yl)-2,6-Piperidinedione](/img/structure/B13553009.png)
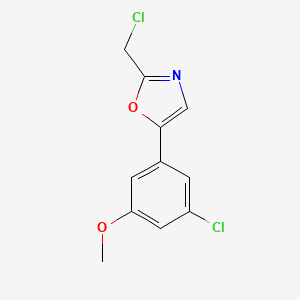
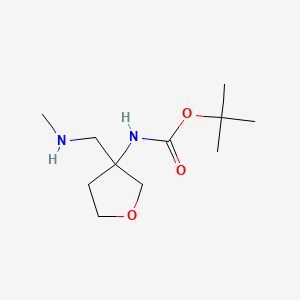

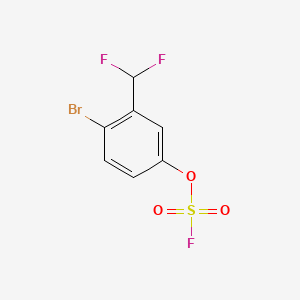
![tert-butyl N-{2-[(fluorosulfonyl)oxy]-4-methylphenyl}carbamate](/img/structure/B13553038.png)
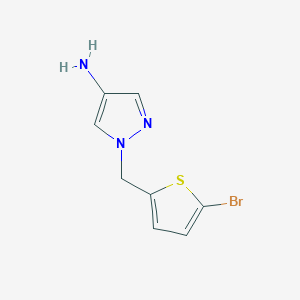
![3-[3-(difluoromethyl)-1-methyl-1H-thieno[2,3-c]pyrazole-5-amido]benzene-1-sulfonyl fluoride](/img/structure/B13553074.png)
